molecular formula C10H10BrN B2758247 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole CAS No. 374589-00-1

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B2758247
CAS No.: 374589-00-1
M. Wt: 224.101
InChI Key: GRWKPAZUDJORHM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that features a bromophenyl group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 3-bromobenzaldehyde with pyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The dihydropyrrole ring can be oxidized to form pyrrole derivatives or reduced to form more saturated compounds.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nitration: 5-(3-Nitrophenyl)-3,4-dihydro-2H-pyrrole.

    Sulfonation: 5-(3-Sulfonylphenyl)-3,4-dihydro-2H-pyrrole.

    Nucleophilic Substitution: 5-(3-Aminophenyl)-3,4-dihydro-2H-pyrrole or 5-(3-Thiophenyl)-3,4-dihydro-2H-pyrrole.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the dihydropyrrole ring provides structural stability. This compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)-3,4-dihydro-2H-pyrrole is unique due to its combination of a bromophenyl group and a dihydropyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-bromophenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWKPAZUDJORHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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